molecular formula C13H9BrN4S B3008930 4-(4-bromophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 63279-74-3

4-(4-bromophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B3008930
CAS RN: 63279-74-3
M. Wt: 333.21
InChI Key: DAXKXHYEHRCVLJ-UHFFFAOYSA-N
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Description

The compound of interest, 4-(4-bromophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol, is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that have garnered attention due to their diverse pharmacological properties and potential use in various chemical reactions. The presence of a bromophenyl group and a pyridinyl group in the molecule suggests that it may exhibit unique chemical behavior and biological activity.

Synthesis Analysis

The synthesis of related 1,2,4-triazole derivatives typically involves multi-step reaction sequences starting from various precursors such as nicotinate derivatives or thiosemicarbazides. For instance, the synthesis of a similar compound, 4-phenyl-5-(pyridin-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was achieved by reacting 2-cyanopyridine with N-phenylthiosemicarbazide, followed by further chemical transformations . Another related synthesis involved the reaction of 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with primary amines to yield 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is often confirmed using techniques such as NMR, MS, IR spectroscopy, and single-crystal X-ray diffraction. For example, a related compound crystallized in the triclinic space group with specific cell parameters, and its structure was determined by X-ray diffraction . The molecular geometry can also be studied using computational methods such as Density Functional Theory (DFT), which provides insights into the electronic structure and atomic net charges .

Chemical Reactions Analysis

1,2,4-Triazole derivatives are versatile in chemical reactions. They can undergo various transformations, including thiol-ene click reactions, S_N processes, and cyclocondensation reactions . The presence of a bromophenyl group in the compound of interest suggests potential for further functionalization through palladium-catalyzed cross-coupling reactions.

Physical and Chemical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as solubility and melting points, are influenced by the substituents on the triazole ring. The chemical properties, including reactivity and stability, are determined by the electronic nature of the substituents and the overall molecular structure. The antimicrobial activity of these compounds is often evaluated, indicating their potential as therapeutic agents . The magnetic measurements of metal complexes with triazole ligands can reveal high-spin species, which is significant for understanding their magnetic properties .

Scientific Research Applications

Synthesis and Antimicrobial Activities

4-(4-Bromophenyl)-5-(Pyridin-2-yl)-4H-1,2,4-Triazole-3-Thiol and its derivatives have been synthesized and evaluated for their antimicrobial activities. Studies have shown that these compounds exhibit good or moderate antimicrobial activity, making them potential candidates for the development of new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

Corrosion Inhibition

This compound and its related derivatives have been studied as corrosion inhibitors for metals like mild steel in acidic solutions. Research indicates that these compounds can effectively inhibit corrosion, likely due to the formation of a protective film on the metal surface. This makes them useful in industrial applications where corrosion prevention is crucial (Ansari, Quraishi, & Singh, 2014).

Catalytic Activities

Some derivatives of 4-(4-Bromophenyl)-5-(Pyridin-2-yl)-4H-1,2,4-Triazole-3-Thiol have been evaluated for their catalytic activities in various chemical reactions. This includes biaryl synthesis where these compounds have shown significant catalytic effects. Such findings are important for the field of synthetic chemistry, where efficient catalysts are continually sought (Adiguzel, Aktan, Evren, & Çetin, 2020).

Antifungal Activity

These compounds have also been studied for their antifungal properties. Certain derivatives have shown moderate antifungal activity, which is significant for developing new antifungal drugs or agents for agricultural use (Mu et al., 2015).

Anti-inflammatory Applications

Some derivatives have been tested for their anti-inflammatory properties. This research is crucial in the pharmaceutical field, where new anti-inflammatory agents are continually in demand (Toma et al., 2017).

Spectrophotometric Analysis

The compound has been used in studies involving spectrophotometric analysis to determine acidity constants in various solvent mixtures. Such research is important in the field of analytical chemistry, providing insights into the acid-base properties of these compounds (Azimi, Khoobi, Zamani, & Zolgharnein, 2008).

properties

IUPAC Name

4-(4-bromophenyl)-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN4S/c14-9-4-6-10(7-5-9)18-12(16-17-13(18)19)11-3-1-2-8-15-11/h1-8H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXKXHYEHRCVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NNC(=S)N2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-bromophenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

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